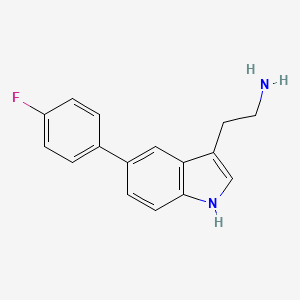

5-(4-Fluorophenyl)tryptamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15FN2 |

|---|---|

Molecular Weight |

254.30 g/mol |

IUPAC Name |

2-[5-(4-fluorophenyl)-1H-indol-3-yl]ethanamine |

InChI |

InChI=1S/C16H15FN2/c17-14-4-1-11(2-5-14)12-3-6-16-15(9-12)13(7-8-18)10-19-16/h1-6,9-10,19H,7-8,18H2 |

InChI Key |

BNJZHIVPOUJQHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3CCN)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemoinformatic Approaches for 5 4 Fluorophenyl Tryptamine

Advanced Synthetic Routes to 5-(4-Fluorophenyl)tryptamine

The construction of the this compound scaffold relies on the strategic formation of the indole (B1671886) core and the introduction of the tryptamine (B22526) side chain. Modern synthetic methods offer various pathways to achieve this with high efficiency and control.

Optimization of Indole Ring Functionalization for this compound Precursors

The key step in the synthesis of this compound precursors is the formation of the C5-aryl bond on the indole ring. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have proven to be highly effective for this transformation. The optimization of this reaction is crucial for achieving high yields and purity of the desired 5-(4-fluorophenyl)indole intermediate.

Key parameters for optimization include the choice of palladium catalyst, base, and solvent. For the Suzuki-Miyaura coupling of a halogenated indole with 4-fluorophenylboronic acid, various palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) have been explored. The selection of the base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, and the solvent system, often a mixture of an organic solvent like dioxane or THF with water, significantly impacts the reaction efficiency. Machine learning algorithms have been employed to optimize reaction conditions for heteroaryl Suzuki-Miyaura couplings, leading to improved average yields across a range of substrates by systematically exploring different combinations of catalysts, bases, solvents, and temperatures chemistryviews.org.

The following table summarizes typical conditions and their impact on the yield of 5-arylindoles in Suzuki-Miyaura reactions.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate to High |

| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | High |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | High |

This table is interactive. Users can sort the data by clicking on the column headers.

Stereoselective Synthesis Strategies for this compound

While this compound itself is not chiral, the introduction of stereocenters, for instance at the α- or β-position of the ethylamine (B1201723) side chain, can lead to analogues with distinct pharmacological profiles. Stereoselective synthesis of such derivatives can be achieved through several strategies.

One common approach involves the asymmetric reduction of a prochiral precursor, such as a β-nitrostyrene derivative. The reduction of 3-(2-nitrovinyl)-5-(4-fluorophenyl)indole using chiral reducing agents or catalysts can afford the desired chiral tryptamine. Chiral Brønsted acids have been successfully used to catalyze the enantioselective reduction of 3H-indoles to indolines, a strategy that could be adapted for the synthesis of chiral tryptamine precursors organic-chemistry.org.

Another strategy employs chiral auxiliaries. A chiral auxiliary can be temporarily attached to the tryptamine precursor to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. For example, amides derived from pseudoephedrine have been used as effective chiral auxiliaries in the asymmetric alkylation of enolates to create quaternary carbon centers with high diastereoselectivity.

Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent synthetic strategies can be employed for the synthesis of this compound and its analogues, offering flexibility in accessing a library of related compounds.

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final steps. For this compound, a convergent approach could involve the synthesis of 5-bromoindole and 4-fluorophenylboronic acid. These two fragments can then be coupled using a Suzuki-Miyaura reaction to form the 5-(4-fluorophenyl)indole core. Subsequent elaboration of the C3 position, for instance, via a gramine synthesis followed by the introduction of the aminoethyl side chain, would complete the synthesis.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. Starting from 5-(4-fluorophenyl)indole, a variety of side-chain modifications can be introduced. For example, conversion of the indole to 5-(4-fluorophenyl)indole-3-acetaldehyde would provide a key intermediate for the synthesis of various tryptamine analogues through reductive amination with different amines nih.gov. This approach is particularly useful for generating a library of compounds for structure-activity relationship (SAR) studies. Recent advances in divergent synthetic strategies have enabled the generation of diverse indole-based natural product libraries from common intermediates nih.gov.

Derivatization Strategies and Analogue Libraries for this compound

To explore the chemical space around this compound and to understand its SAR, the synthesis of analogue libraries through various derivatization strategies is essential.

Exploration of Side Chain Modifications on the this compound Scaffold

Modifications to the ethylamine side chain of this compound can significantly influence its pharmacological properties. Key modifications include N-alkylation, N-acylation, and alterations to the length and branching of the alkyl chain.

N-Alkylation: The primary amine of the tryptamine side chain can be readily alkylated to introduce one or two alkyl groups. Reductive amination of 5-(4-fluorophenyl)indole-3-acetaldehyde with primary or secondary amines is a common method. Alternatively, direct N-alkylation of this compound can be achieved using alkyl halides or other alkylating agents. Iridium-catalyzed N-alkylation of tryptamines with alcohols offers a clean and efficient method for this transformation reddit.comresearchgate.net.

α- and β-Alkylation: Introduction of alkyl groups at the α- or β-positions of the side chain can impact metabolic stability and receptor binding. These modifications often require multi-step synthetic sequences starting from appropriately substituted indole precursors.

The following table provides examples of side-chain modified tryptamine analogues and their general synthetic approaches.

| Modification | General Synthetic Approach |

| N,N-Dimethylation | Reductive amination with formaldehyde or Eschweiler-Clarke reaction. |

| N-Isopropylation | Reductive amination with acetone. |

| α-Methylation | Henry reaction of indole-3-carboxaldehyde with nitroethane, followed by reduction. |

This table is interactive. Users can sort the data by clicking on the column headers.

Substituent Effects on the Phenyl Ring of this compound

Quantitative Structure-Activity Relationship (QSAR) studies on substituted tryptamines have shown that electronic, hydrophobic, and steric parameters of the substituents correlate with their binding affinities at various receptors. For a series of 5-substituted-N,N-diallyltryptamines, higher binding affinity at α2A, α2B, and α2C adrenergic receptors, as well as the histamine (B1213489) H1 receptor, was associated with larger Hammett substituent parameter (σp) values, indicating that electron-withdrawing groups at the 5-position enhance binding to these receptors chemistryviews.org.

Molecular docking and 3D-QSAR studies provide further insights into the substituent effects at a molecular level. These computational methods can model the binding of this compound and its analogues to target receptors, such as serotonin (B10506) receptors, and help rationalize the observed SAR. For instance, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the receptor, while 3D-QSAR models can generate contour maps that visualize the regions where steric bulk or specific electronic properties are favorable or unfavorable for activity nih.govmdpi.com. The phenyl group itself can act as either an electron-donating or electron-withdrawing group depending on the nature of the group it is attached to reddit.comreddit.com. Comparative studies of phenyl versus cyclohexyl substituents have shown that intermolecular interactions, such as C-H⋯π interactions with the phenyl ring, can lead to less dynamic molecular motions and influence properties like electron transport rsc.org.

The table below presents a hypothetical comparison of the effect of different substituents at the 4-position of the 5-phenyl ring on the binding affinity at a generic serotonin receptor, based on general principles of medicinal chemistry.

| Substituent (X) in 5-(4-X-phenyl)tryptamine | Electronic Effect | Predicted Binding Affinity |

| -H | Neutral | Baseline |

| -F | Electron-withdrawing | Potentially increased |

| -OCH₃ | Electron-donating | Potentially decreased or altered selectivity |

| -CF₃ | Strongly electron-withdrawing | Potentially increased |

| -CH₃ | Electron-donating | Potentially decreased or altered selectivity |

This table is interactive. Users can sort the data by clicking on the column headers.

Heterocyclic Ring Alterations of the Indole Moiety in this compound Analogues

The indole nucleus is a cornerstone of the tryptamine structure, but its replacement with other heterocyclic systems, a strategy known as bioisosteric replacement, offers a pathway to novel analogues with potentially altered properties. nih.gov This approach involves substituting the indole ring with other bicyclic aromatic systems that mimic its size, shape, and electronic characteristics. Such modifications can significantly impact receptor binding affinity and selectivity by altering the electronic character of the molecule. nih.gov

Common bioisosteric replacements for the indole moiety in tryptamines include thienopyrroles, azaindoles, and indazoles. For instance, the synthesis of thienopyrrole bioisosteres of N,N-dimethyltryptamine (DMT) has demonstrated that replacing the benzene portion of the indole ring with a thiophene ring alters the compound's affinity for serotonin receptor subtypes. nih.govbohrium.com Studies have shown that serotonin receptors are highly sensitive to the electronic properties of the aromatic system of tryptamine analogues. nih.gov While thienopyrrole can act as a potent bioisostere for the indole nucleus in compounds targeting the 5-HT1A receptor, it appears that thiophene is not an equivalent substitute for the phenyl ring in tryptamines that bind to 5-HT2 receptor subtypes. nih.govbohrium.com

Applying this concept to this compound, one could envision a series of analogues where the indole core is replaced. These alterations would likely modulate the electronic and steric profile of the parent molecule, potentially leading to derivatives with fine-tuned pharmacological profiles. The synthesis of such analogues would follow established routes for constructing these alternative heterocyclic systems, followed by the introduction of the ethylamine side chain.

Below is a table illustrating potential heterocyclic ring alterations for the indole moiety in tryptamine analogues.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

| Indole | Thieno[3,2-b]pyrrole | Altered affinity and selectivity for 5-HT receptor subtypes. bohrium.com |

| Indole | Thieno[2,3-b]pyrrole | Changes in electronic character affecting receptor interaction. nih.gov |

| Indole | 7-Azaindole | Modification of hydrogen bonding capabilities and aromaticity. |

| Indole | Indazole | Alteration of the nitrogen atom's position, impacting receptor docking. |

Chemoinformatic Analysis of this compound and Related Structures

Chemoinformatics provides powerful tools to analyze and predict the properties of chemical structures, offering insights into their potential biological activity and synthetic feasibility.

Structural Similarities and Dissimilarities to Known Pharmacophores

The tryptamine scaffold is a well-established pharmacophore for serotonin (5-HT) receptors. herbmedpharmacol.com A pharmacophore model for a typical 5-HT receptor agonist includes a protonatable amine, an aromatic ring, and a specific spatial arrangement between them. The indole ring of tryptamine provides the aromatic and hydrophobic features, while the ethylamine side chain contains the crucial basic nitrogen atom.

In this compound, the core tryptamine pharmacophore is augmented by the presence of the 4-fluorophenyl group at the 5-position of the indole ring. This substitution introduces several key changes:

Increased Size and Hydrophobicity: The bulky phenyl group adds significant steric bulk and hydrophobicity, which can influence how the molecule fits into a receptor's binding pocket.

Altered Electronic Properties: The fluorine atom is highly electronegative, creating a dipole moment and potentially engaging in specific interactions, such as hydrogen bonding or halogen bonding, with receptor residues.

These features can be compared to the pharmacophores of known 5-HT receptor ligands. For example, many selective 5-HT2A receptor antagonists feature a large hydrophobic moiety, which the 4-fluorophenyl group in this compound could mimic. Computational docking and modeling studies are often employed to understand how these structural modifications affect receptor binding. nottingham.ac.uk

Quantitative Structure-Property Relationship (QSPR) Modeling for Synthetic Feasibility

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a compound based on its molecular structure. While more commonly used for predicting biological activity (in which case they are termed QSAR models), QSPR can also be applied to predict physicochemical properties and even synthetic feasibility. tsijournals.com

Predicting synthetic feasibility, often termed "synthetic accessibility," is a complex task. nih.gov Computational models that assess synthetic accessibility typically rely on a combination of descriptors: tsijournals.com

Molecular Complexity: Measures of complexity, such as the number of stereocenters, rings, and non-standard atom types, often correlate with synthetic difficulty.

Fragment Analysis: The presence of common, commercially available fragments suggests an easier synthesis, while unique and complex fragments point to a more challenging synthetic route. mdpi.com

Retrosynthetic Analysis: Some advanced models incorporate rules based on known chemical reactions to perform a virtual retrosynthesis and estimate the number of steps required.

For a molecule like this compound, a QSPR model for synthetic feasibility could be developed by training it on a large dataset of known indole and tryptamine syntheses. The model would learn to correlate structural descriptors with reported reaction yields or the number of synthetic steps. Recent advances in machine learning and deep learning have shown promise in predicting reaction yields with high accuracy, often by representing chemical reactions as text-based strings (SMILES) and using natural language processing techniques. nih.govgithub.com

The table below outlines key parameters that could be used in a QSPR model to predict the synthetic feasibility of tryptamine analogues.

| QSPR Parameter | Description | Relevance to Synthetic Feasibility |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Higher molecular weight often correlates with increased synthetic complexity. |

| LogP | The logarithm of the partition coefficient between octanol and water. | Can influence purification difficulty (e.g., chromatography). |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Affects solubility and purification methods. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Higher numbers can indicate conformational flexibility, which may complicate crystallization. |

| Synthetic Accessibility Score (SA Score) | A score calculated based on fragment contributions and complexity penalties. mdpi.com | A direct, albeit heuristic, measure of how difficult a molecule might be to synthesize. |

By employing such chemoinformatic approaches, researchers can prioritize synthetic targets and design more efficient routes to novel compounds like this compound and its analogues.

Structure Activity Relationship Sar Studies of 5 4 Fluorophenyl Tryptamine Analogues

Positional Scanning Mutagenesis and 5-(4-Fluorophenyl)tryptamine Structure

Positional scanning mutagenesis is a powerful technique used to identify key amino acid residues within a receptor's binding pocket that are crucial for ligand recognition and activation. While specific positional scanning mutagenesis studies for this compound are not extensively documented, inferences can be drawn from studies on other 5-substituted tryptamines and related ligands interacting with serotonin (B10506) receptors, such as the 5-HT2A receptor.

The 5-position of the tryptamine (B22526) indole (B1671886) ring is known to be a critical determinant of receptor affinity and selectivity. nih.govresearchgate.net Substituents at this position can interact with specific subpockets within the receptor. For a molecule like this compound, the aryl group at the 5-position likely engages in hydrophobic interactions with non-polar amino acid residues in the binding site. The fluorine atom on the phenyl ring, being highly electronegative, can alter the electronic distribution of the phenyl ring and potentially participate in specific interactions, such as the formation of halogen bonds with suitable donor or acceptor groups on the receptor. nih.gov

Studies on various 5-substituted tryptamines have shown that the nature of the substituent at this position significantly modulates receptor binding. For instance, 5-methoxy and 5-fluoro substituents have been shown to influence affinity for 5-HT1A and 5-HT2A receptors. nih.govresearchgate.net The introduction of a larger aryl group, as in this compound, would be expected to probe deeper into the binding pocket, and its orientation would be critical for optimal interaction. The para-fluorine substitution could further refine this interaction, potentially enhancing affinity and/or selectivity for specific receptor subtypes.

The following table summarizes the general effects of substitutions at the 5-position of the tryptamine ring on receptor affinity, providing a basis for predicting the interactions of this compound.

| 5-Position Substituent | General Effect on 5-HT Receptor Affinity | Potential Interactions |

| Hydrogen | Baseline affinity | General hydrophobic and pi-stacking interactions of the indole ring. |

| Methoxy (B1213986) (-OCH3) | Generally enhances affinity for 5-HT1A and 5-HT2A receptors. | Hydrogen bond acceptor capabilities and electronic effects. |

| Fluoro (-F) | Can be detrimental to affinity in some cases but may enhance selectivity. | Alters electronic properties and potential for halogen bonding. nih.gov |

| Bromo (-Br) | Can decrease potency in some assays. researchgate.net | Steric and electronic effects. |

| Phenyl (-C6H5) | Introduces significant steric bulk, potentially probing deeper hydrophobic pockets. | Pi-stacking and hydrophobic interactions. |

| 4-Fluorophenyl (-C6H4F) | Expected to have combined effects of the phenyl group and the fluorine atom. | Enhanced hydrophobic interactions and potential for specific halogen bonding. |

Stereochemical Influence on Biological Interactions of this compound

Stereochemistry plays a pivotal role in the interaction of ligands with their biological targets, as receptors are chiral entities. mdpi.com While this compound itself is not chiral, the introduction of chiral centers, for instance by substitution on the ethylamine (B1201723) side chain (at the alpha or beta positions), would result in stereoisomers with potentially different pharmacological properties.

The differential activity of stereoisomers is a well-established principle in pharmacology. mdpi.com For tryptamine derivatives, the spatial arrangement of substituents can dramatically affect binding affinity, functional activity (agonist vs. antagonist), and metabolic stability. One enantiomer may fit optimally into the receptor's binding pocket, leading to a potent biological response, while the other may bind with lower affinity or not at all. mdpi.com

For hypothetical chiral analogues of this compound, the orientation of a substituent on the side chain would influence how the tryptamine core and the 5-aryl group are presented to the receptor. This, in turn, would affect the key interactions, such as hydrogen bonding of the amine group and the hydrophobic and potential halogen bonding of the 5-(4-fluorophenyl) moiety.

The table below illustrates the importance of stereochemistry in drug action, which would be applicable to chiral derivatives of this compound.

| Stereochemical Aspect | General Impact on Biological Interactions |

| Enantiomers | Can exhibit different binding affinities and efficacies for the same receptor. |

| Diastereomers | Have distinct physicochemical properties and can show significant differences in biological activity. |

| Chiral Center Location | The position of the chiral center influences the overall conformation and presentation of key pharmacophoric features to the receptor. |

Conformation-Activity Relationships of this compound in Biological Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. The tryptamine scaffold possesses a degree of conformational flexibility, particularly around the ethylamine side chain. The preferred conformation of this compound when interacting with a biological target will be the one that maximizes favorable interactions and minimizes steric clashes within the binding site.

The conformation of the ethylamine side chain relative to the indole ring is a critical factor for activity at serotonin receptors. This conformation is often described by the torsion angles around the Cα-Cβ and Cβ-C3 bonds. The presence of the bulky 4-fluorophenyl group at the 5-position can influence the preferred conformation of the entire molecule, potentially by inducing subtle changes in the orientation of the indole ring within the binding pocket.

Computational modeling and techniques like cryo-electron microscopy (cryo-EM) have provided insights into the conformational changes that receptors undergo upon ligand binding. nih.gov For an agonist to activate a receptor, it must stabilize a specific active conformation of that receptor. The ability of this compound to induce or stabilize such a conformation would determine its efficacy. The size, shape, and electronic properties of the 5-(4-fluorophenyl) substituent would be key determinants in this process.

The following table outlines the key conformational considerations for the biological activity of tryptamine derivatives like this compound.

| Conformational Feature | Influence on Biological Activity |

| Side Chain Torsion Angles | Determines the spatial relationship between the amine group and the indole ring, which is crucial for receptor interaction. |

| Orientation of the 5-Aryl Group | The rotational position of the 4-fluorophenyl ring can affect interactions with specific residues in the binding pocket. |

| Overall Molecular Shape | The molecule must adopt a shape that is complementary to the binding site of the target receptor to achieve high affinity. |

Fragment-Based Design and this compound Core Structure

Fragment-based drug design (FBDD) is a powerful strategy for the development of new therapeutic agents. It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.govmdpi.com These initial hits can then be optimized and grown into more potent and selective lead compounds.

The tryptamine scaffold is a privileged structure in medicinal chemistry and can be considered a valuable starting point or core structure in FBDD. The 5-position of the tryptamine ring is a key vector for chemical modification and exploration of the binding pocket. researchgate.net The this compound core structure itself can be deconstructed into key fragments: the indole nucleus and the 4-fluorophenyl group.

In a fragment-based approach, the 4-fluorophenyl moiety could be identified as a fragment that binds to a specific hydrophobic subpocket of a target protein. This fragment could then be linked to a tryptamine-like core to enhance affinity and introduce other necessary interactions, such as the hydrogen bonding provided by the ethylamine side chain. Conversely, starting with the tryptamine core, the 5-position provides a "growth vector" for elaborating the molecule to pick up additional interactions. mdpi.com The addition of the 4-fluorophenyl group at this position would be a rational step to explore a hydrophobic region of the binding site.

The table below summarizes how the this compound core structure could be utilized in a fragment-based design strategy.

| FBDD Strategy | Application of the this compound Core |

| Fragment Growing | Starting with a smaller 5-substituted tryptamine fragment, the 4-fluorophenyl group could be added to extend into a hydrophobic pocket. |

| Fragment Linking | A 4-fluorophenyl fragment and a separate fragment that binds near the primary amine binding site could be linked together using a tryptamine-like scaffold. |

| Scaffold Hopping | The 5-(4-fluorophenyl)indole core could serve as a novel scaffold to replace a known core while maintaining key interactions. |

Pharmacological Mechanisms of Action of 5 4 Fluorophenyl Tryptamine

Receptor Binding Affinity and Selectivity Studies for 5-(4-Fluorophenyl)tryptamine

No publicly available research has characterized the binding profile of this compound at various neurotransmitter receptors.

There are no published studies detailing the affinity (Ki) or inhibitory concentrations (IC50) of this compound for any of the serotonin (B10506) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

The interaction of this compound with dopamine (B1211576) receptor subtypes (e.g., D1, D2, D3, D4, D5) has not been investigated in the available scientific literature.

Data on the binding affinity of this compound for adrenergic receptors (e.g., α1, α2, β) or other significant central nervous system targets is currently unavailable.

No studies have been published that determine the kinetic parameters, such as the association (kon) and dissociation (koff) rates, of this compound at any receptor.

There is no evidence in the scientific literature to suggest that this compound acts as a positive, negative, or silent allosteric modulator at any known receptor system.

Enzyme Inhibition and Activation Studies for this compound

The effect of this compound on the activity of key metabolic enzymes, such as monoamine oxidase (MAO-A or MAO-B) or cytochrome P450 isozymes, has not been reported.

Neurotransmitter Transporter Interactions of this compound

Neurotransmitter transporters are critical for regulating the concentration of neurotransmitters in the synaptic cleft, thereby controlling the duration and intensity of neuronal signaling. The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET) are the primary targets for many psychoactive drugs.

The serotonin transporter is a key regulator of serotonergic neurotransmission and a primary target for many antidepressant and anxiolytic medications. Many tryptamine (B22526) derivatives exhibit affinity for SERT, acting as either inhibitors or substrates (releasers).

While direct binding affinity data (Ki) for this compound at SERT is not available, studies on other substituted tryptamines suggest that it is likely to interact with this transporter. Research has shown that substitutions at the 5-position of the tryptamine indole (B1671886) ring can influence SERT affinity. A study on various substituted tryptamines found that a number of them bound to SERT researchgate.netnih.gov. The nature and position of the substituent are critical in determining the affinity and functional activity at the transporter. The presence of a phenyl group at the 5-position, as in this compound, introduces a significant structural change that would be expected to modulate its interaction with SERT. To ascertain the precise nature of this interaction, radioligand binding assays and functional uptake or release assays are necessary.

The dopamine transporter is crucial for regulating dopamine levels in the brain and is a primary target for psychostimulant drugs. While some tryptamines have shown some affinity for DAT, it is generally lower than their affinity for SERT.

There is no specific data available on the binding affinity of this compound for DAT. The bulky 4-fluorophenyl substituent at the 5-position may influence its ability to bind to the dopamine transporter. Comparative studies with other 5-substituted tryptamines would be necessary to predict its potential for DAT interaction. It is generally observed that tryptamines have a higher selectivity for SERT over DAT and NET wikipedia.org.

The norepinephrine transporter regulates the concentration of norepinephrine in the synapse and is a target for certain antidepressants and ADHD medications. Similar to DAT, the interaction of most tryptamines with NET is typically weaker than with SERT.

Currently, there is no published data on the binding affinity of this compound for NET. Based on the structure-activity relationships of other tryptamines, it is anticipated that its affinity for NET would be relatively low. However, empirical testing is required to confirm this and to fully characterize its transporter interaction profile.

Table 3: Neurotransmitter Transporter Affinity (Ki in nM) of Tryptamine and Related Compounds

| Compound | SERT | DAT | NET |

|---|---|---|---|

| Tryptamine | 32.6 (EC50) | 164 (EC50) | 716 (EC50) |

Note: This table provides the releasing potency (EC50) of the parent compound, tryptamine, to give a baseline for comparison. Specific binding affinity (Ki) data for this compound at these transporters is not available.

Ion Channel Modulation by this compound

Ion channels, which are integral membrane proteins, play a crucial role in regulating the flow of ions across cell membranes, a fundamental process for neuronal activity. The modulation of these channels presents a significant mechanism through which psychoactive compounds can exert their effects. While direct research on the ion channel activity of this compound is limited, studies on related tryptamine compounds provide a basis for potential mechanisms of action.

Ligand-gated ion channels (LGICs) are a major class of receptors that are activated upon the binding of a specific chemical messenger, or ligand. This binding event triggers a conformational change in the channel, leading to its opening and the subsequent flux of ions.

Currently, there is a scarcity of studies directly investigating the interaction of this compound with ligand-gated ion channels. However, research on the broader class of tryptamine derivatives suggests potential interactions. For instance, some tryptamine derivatives have been shown to act as non-competitive blockers of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate-gated ion channel critical for synaptic plasticity and memory. meduniwien.ac.at One study demonstrated that tryptamine itself could inhibit the binding of [3H]MK-801, a well-known NMDA receptor channel blocker, to rat hippocampal membranes, albeit with a relatively low potency (IC50 of 190 µM). meduniwien.ac.at The potency of this interaction was found to be influenced by substitutions on the tryptamine structure. meduniwien.ac.at

Another relevant area of investigation is the interaction of tryptamines with the 5-HT3 receptor, which is unique among serotonin receptors as it is a ligand-gated ion channel. wikipedia.org While most tryptamines show higher affinity for G-protein coupled serotonin receptors, any interaction with the 5-HT3 receptor could directly influence fast synaptic transmission.

Future electrophysiological studies are necessary to determine if this compound directly binds to and modulates the function of these or other ligand-gated ion channels.

Table 1: Inhibitory Potency of Tryptamine Derivatives on [3H]MK-801 Binding to NMDA Receptors

| Compound | IC50 (µM) |

| Tryptamine | 190 |

| 5-Methyltryptamine | 12 |

| Tryptophan octylester | 5.2 |

Data extracted from a study on the inhibition of [3H]MK-801 binding to rat hippocampal membranes by tryptamine derivatives. meduniwien.ac.at

Voltage-gated ion channels (VGICs) are activated by changes in the electrical membrane potential near the channel. These channels are essential for the generation and propagation of action potentials in neurons.

Direct evidence for the modulation of voltage-gated ion channels by this compound is not yet available in the scientific literature. However, recent research into the mechanisms of action of serotonergic psychedelics, a class to which many tryptamines belong, has revealed effects on neuronal excitability that may be mediated by VGICs.

One study found that multiple classes of serotonergic psychedelics can suppress the intrinsic excitability of pyramidal neurons. nih.gov This effect was attributed, at least in part, to the enhancement of the potassium "M-current," which is mediated by Kv7 voltage-gated potassium channels. nih.gov This modulation of a potassium channel would lead to a hyperpolarizing effect, making it more difficult for the neuron to fire an action potential.

Furthermore, some tryptamine-based derivatives have been identified as modulators of Transient Receptor Potential Melastatin type-8 (TRPM8) channels, which are voltage-sensitive ion channels. scispace.comresearchgate.netnih.gov These findings suggest that the tryptamine scaffold can interact with various types of ion channels.

Given these findings with related compounds, it is plausible that this compound could also modulate the activity of various voltage-gated ion channels, such as those for sodium, potassium, or calcium. Electrophysiological studies, such as patch-clamp recordings, would be required to directly assess the effects of this compound on specific voltage-gated ion channels and to determine the functional consequences of such interactions on neuronal firing.

Table 2: Potential Ion Channel Targets for Tryptamine Derivatives

| Ion Channel Family | Specific Channel (Example) | Potential Effect of Tryptamine Derivatives |

| Ligand-Gated Ion Channels | NMDA Receptor | Non-competitive blockade meduniwien.ac.at |

| 5-HT3 Receptor | Modulation of fast synaptic transmission wikipedia.org | |

| Voltage-Gated Ion Channels | Kv7 (M-current) | Enhancement of current, leading to suppressed excitability nih.gov |

| TRPM8 | Agonism or antagonism scispace.comresearchgate.netnih.gov |

This table summarizes potential ion channel interactions based on studies of the broader class of tryptamine derivatives.

Cellular and Subcellular Pharmacodynamics of 5 4 Fluorophenyl Tryptamine in Vitro Studies

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation by 5-(4-Fluorophenyl)tryptamine

There are no published in vitro studies detailing the modulation of G protein-coupled receptor (GPCR) signaling pathways by this compound. While studies on other fluorinated tryptamines exist, providing a general context for how such compounds might interact with GPCRs, specific data for this compound is absent. purdue.eduacs.orgnih.govmdma.ch

No research data is available on the modulation of adenylyl cyclase activity by this compound in any in vitro system.

There are no specific studies that have investigated the activation of phosphoinositide hydrolysis by this compound.

Specific data from β-arrestin recruitment assays for this compound are not available in the current scientific literature.

Intracellular Calcium Mobilization Elicited by this compound

No in vitro studies have been found that specifically measure intracellular calcium mobilization in response to this compound.

Gene Expression and Protein Synthesis Modulation by this compound

There is no published research on the modulation of gene expression or protein synthesis in cell cultures resulting from treatment with this compound.

Neuronal Excitability and Synaptic Plasticity Alterations by this compound in Cell Cultures

In vitro studies examining the effects of this compound on neuronal excitability and synaptic plasticity in cell cultures have not been identified in the available scientific literature. While research on other tryptamine (B22526) derivatives suggests potential effects on neural plasticity, direct evidence for this compound is lacking. nih.gov

In Vivo Preclinical Pharmacodynamics and Neurochemical Effects of 5 4 Fluorophenyl Tryptamine Animal Studies

Neurotransmitter Release and Turnover Modulation by 5-(4-Fluorophenyl)tryptamine in Rodents

There is currently no publicly available scientific literature detailing the effects of this compound on neurotransmitter release or turnover in rodent models.

No studies utilizing in vivo microdialysis to measure the extracellular levels of monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), in any brain region of rodents following the administration of this compound have been identified in a thorough review of scientific databases.

Similarly, there is no available research that has conducted a quantitative analysis of the principal metabolites of monoamine neurotransmitters (e.g., homovanillic acid (HVA), 3,4-dihydroxyphenylacetic acid (DOPAC) for dopamine, and 5-hydroxyindoleacetic acid (5-HIAA) for serotonin) in rodent brain tissue or cerebrospinal fluid after the administration of this compound.

Receptor Occupancy Studies in Animal Models Administered this compound

No in vivo receptor occupancy studies for this compound have been reported in the scientific literature. Such studies are crucial for determining the extent to which a compound binds to its target receptors in a living organism.

A comprehensive search of scientific literature and imaging databases yielded no studies on the use of positron emission tomography (PET) to investigate the binding sites of this compound in animal models. There are no published reports of a radiolabeled version of this compound for use as a PET tracer.

Likewise, there are no available studies that have employed single photon emission computed tomography (SPECT) imaging to assess the receptor occupancy or binding patterns of this compound in any animal model.

Electrophysiological Effects of this compound in Animal Brain Slices and In Vivo

No research has been published detailing the electrophysiological effects of this compound. This includes a lack of data from both in vitro brain slice preparations, which would assess effects on neuronal excitability and synaptic transmission, and in vivo recordings, which would provide insight into its effects on neuronal firing and network activity in intact animal models.

Evoked Potentials and Local Field Potentials

No studies were found that investigated the effects of this compound on evoked potentials or local field potentials in animal models.

Neuronal Firing Rate Modulation

There is no available data on how this compound modulates neuronal firing rates in preclinical animal studies.

Behavioral Phenotyping in Animal Models Exposed to this compound (Mechanistic Focus)

Locomotor Activity and Exploratory Behavior

Research specifically examining the impact of this compound on locomotor activity and exploratory behavior in animal models has not been published.

Stereotyped Behaviors and Repetitive Motor Patterns

There are no available studies that describe the induction of stereotyped behaviors or repetitive motor patterns in animals following the administration of this compound.

Learning and Memory Task Performance

The effects of this compound on learning and memory in animal models have not been documented in the scientific literature.

Social Interaction and Communication Behaviors

No research has been found that investigates the influence of this compound on social interaction and communication behaviors in animal models.

While research on other fluorinated tryptamines suggests that the position of the fluorine atom on the phenyl ring can significantly influence pharmacological activity, these findings cannot be directly extrapolated to this compound without specific experimental evidence. Future research is required to elucidate the in vivo preclinical profile of this particular compound.

Neurotrophic Factor Modulation by this compound

A comprehensive review of available scientific literature reveals a notable absence of in vivo preclinical studies investigating the specific effects of this compound on the modulation of neurotrophic factors in animal models. While the broader class of tryptamines and their derivatives are known to interact with various neurochemical pathways, and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) are crucial in neuroplasticity and the pathophysiology of various neurological and psychiatric disorders, specific data for this compound is not present in the current body of research.

Consequently, no detailed research findings or data tables on the in vivo pharmacodynamics and neurochemical effects of this compound concerning neurotrophic factor modulation can be provided at this time. Further research is required to elucidate the potential impact of this specific compound on neurotrophic signaling pathways in preclinical animal models.

Metabolism and Biotransformation of 5 4 Fluorophenyl Tryptamine

Identification of Metabolic Pathways of 5-(4-Fluorophenyl)tryptamine

The metabolism of xenobiotics, including this compound, is broadly categorized into two phases. Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, further enhancing their water solubility and facilitating their excretion from the body.

Phase I Metabolic Reactions (e.g., Oxidation, Reduction, Hydrolysis)

Phase I metabolism of tryptamines is predominantly characterized by oxidative reactions. For tryptamine (B22526) itself, the primary metabolic pathway involves oxidative deamination catalyzed by monoamine oxidase (MAO), particularly the MAO-A isoform. This reaction converts tryptamine into indole-3-acetaldehyde, which is subsequently oxidized to indole-3-acetic acid or reduced to tryptophol.

Given the structural similarity, it is highly probable that this compound also undergoes oxidative deamination by MAO enzymes. The presence of the 4-fluorophenyl group is unlikely to prevent this primary metabolic step.

Another significant Phase I reaction for many tryptamine derivatives is hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. While initial hypotheses suggested CYP2D6 involvement in tryptamine metabolism, further research has pointed to MAO-A as the key enzyme for its deamination nih.gov. However, for substituted tryptamines, various CYP isoforms, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4, have been shown to be involved in metabolic pathways such as hydroxylation, O-demethylation, and N-dealkylation nih.gov. It is therefore plausible that this compound could undergo hydroxylation on the indole (B1671886) ring or the phenyl ring.

The fluorine atom on the phenyl ring is generally stable and less susceptible to metabolic cleavage. However, metabolism of some fluorinated compounds can lead to defluorination, although this is considered a minor pathway.

The primary predicted Phase I metabolic reactions for this compound are summarized in the table below.

| Reaction Type | Enzyme(s) | Potential Metabolite(s) |

| Oxidative Deamination | Monoamine Oxidase (MAO-A, MAO-B) | 5-(4-Fluorophenyl)indole-3-acetaldehyde |

| Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH) | 5-(4-Fluorophenyl)indole-3-acetic acid |

| Aldehyde Reduction | Aldehyde Reductase (ALR) | 5-(4-Fluorophenyl)tryptophol |

| Aromatic Hydroxylation | Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2D6) | Hydroxylated derivatives on the indole or phenyl ring |

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, the resulting metabolites, particularly those with newly introduced hydroxyl groups, are susceptible to Phase II conjugation reactions. These reactions are crucial for detoxification and excretion. The most common Phase II reactions for tryptamine analogs are glucuronidation and sulfation.

Hydroxylated metabolites of this compound would be readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs). The resulting glucuronide and sulfate conjugates are highly water-soluble and can be efficiently eliminated from the body, primarily through urine.

The potential Phase II conjugation reactions for hydroxylated metabolites of this compound are outlined in the table below.

| Reaction Type | Enzyme(s) | Potential Metabolite(s) |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of hydroxylated metabolites |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates of hydroxylated metabolites |

Enzyme Kinetics of this compound Biotransformation

The rate and extent of the metabolism of this compound are determined by the kinetics of the enzymes involved. While specific kinetic data for this compound are not available, insights can be drawn from studies on tryptamine and other related compounds.

Role of Cytochrome P450 Isoforms in this compound Metabolism

As mentioned, various CYP450 isoforms are known to metabolize tryptamine derivatives. The specific isoforms involved in the potential hydroxylation of this compound would depend on the precise chemical structure and its affinity for the active sites of these enzymes. For instance, studies on 5-methoxy-N,N-dialkyltryptamines have implicated CYP1A2, CYP2C19, CYP2D6, and CYP3A4 in their metabolism nih.gov. It is reasonable to hypothesize that one or more of these isoforms could also be involved in the biotransformation of this compound. The kinetics of these reactions would follow Michaelis-Menten kinetics, characterized by specific Km (substrate affinity) and Vmax (maximum reaction rate) values for each enzyme-substrate interaction.

Contribution of Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases (FMOs) are another class of Phase I enzymes that catalyze the oxidation of various xenobiotics containing nitrogen, sulfur, or phosphorus atoms. While the primary oxidative pathway for the ethylamine (B1201723) side chain of tryptamines is deamination by MAO, N-oxidation by FMOs to form the corresponding N-oxide is a possible, though likely minor, metabolic route for tryptamine derivatives. The contribution of FMOs to the metabolism of this compound would require experimental verification.

Characterization of this compound Metabolites

The biotransformation of this compound is anticipated to proceed through several key metabolic pathways, primarily involving oxidative processes mediated by cytochrome P450 (CYP) enzymes. While direct experimental data on this specific compound is not extensively available in the scientific literature, its metabolic fate can be predicted based on the well-established metabolism of other tryptamine derivatives and fluorinated aromatic compounds. The primary metabolic transformations are expected to include aromatic hydroxylation and potential defluorination.

Structural Elucidation of Major and Minor Metabolites

The structural characterization of metabolites is crucial for understanding the complete pharmacological and toxicological profile of a parent compound. For this compound, the primary metabolites are likely to be products of Phase I oxidation, which can then be further conjugated in Phase II reactions.

Major Predicted Metabolites:

The major metabolic pathways for tryptamines typically involve hydroxylation of the indole ring. The most common sites for this hydroxylation are the 4-, 6-, and 7-positions. Given the known influence of substituent positioning on the biological activity of tryptamines, hydroxylation at the 4- and 6-positions of the indole nucleus is expected to yield significant metabolites.

4-hydroxy-5-(4-fluorophenyl)tryptamine: Hydroxylation at the 4-position of the indole ring is a common metabolic route for many tryptamines and often results in pharmacologically active compounds.

6-hydroxy-5-(4-fluorophenyl)tryptamine: The 6-position is another susceptible site for enzymatic hydroxylation.

Minor Predicted Metabolites:

Minor metabolites may arise from hydroxylation at other positions on the indole ring or the fluorophenyl ring, as well as through potential defluorination, although the carbon-fluorine bond is generally strong and resistant to cleavage.

7-hydroxy-5-(4-fluorophenyl)tryptamine: While possible, hydroxylation at the 7-position is generally a less favored metabolic pathway for tryptamines.

Hydroxylated fluorophenyl ring metabolites: Oxidation of the fluorophenyl ring could lead to the formation of phenolic metabolites. The position of hydroxylation on this ring would be influenced by the directing effects of the fluorine atom.

Defluorinated metabolites: Cytochrome P450-mediated oxidative defluorination is a known, though often minor, metabolic pathway for some fluorinated aromatic compounds. manchester.ac.ukbohrium.com This process would result in a hydroxylated phenyl group and the release of a fluoride ion.

The following interactive table summarizes the predicted major and minor metabolites of this compound.

| Metabolite Name | Predicted Metabolic Pathway | Significance |

| 4-hydroxy-5-(4-fluorophenyl)tryptamine | Aromatic Hydroxylation (Indole Ring) | Major |

| 6-hydroxy-5-(4-fluorophenyl)tryptamine | Aromatic Hydroxylation (Indole Ring) | Major |

| 7-hydroxy-5-(4-fluorophenyl)tryptamine | Aromatic Hydroxylation (Indole Ring) | Minor |

| 5-(4-fluoro-3-hydroxyphenyl)tryptamine | Aromatic Hydroxylation (Fluorophenyl Ring) | Minor |

| 5-(4-hydroxyphenyl)tryptamine | Oxidative Defluorination | Minor |

Biological Activity Screening of Key Metabolites

Research on other tryptamine analogues has demonstrated that hydroxylation at specific positions can significantly modulate receptor binding affinity and functional activity, particularly at serotonin (B10506) receptors. For instance, studies on psilocin analogs have shown that compounds with a hydroxyl group at the 4th and 5th positions of the indole ring exhibit significantly higher 5-HT2A receptor agonistic and psychedelic-like activities compared to those with hydroxylation at the 6th or 7th positions. mssm.edunih.gov

Based on these structure-activity relationships, the predicted hydroxylated metabolites of this compound would be expected to have varying biological activities:

4-hydroxy-5-(4-fluorophenyl)tryptamine: This metabolite is predicted to be a potent agonist at 5-HT2A receptors, potentially exhibiting significant psychoactive properties, similar to other 4-hydroxytryptamines. mssm.edunih.gov

6-hydroxy-5-(4-fluorophenyl)tryptamine: The biological activity of 6-hydroxylated tryptamines is generally less pronounced at 5-HT2A receptors compared to their 4-hydroxylated counterparts. mssm.edu

Other hydroxylated and defluorinated metabolites: The biological activities of these minor metabolites are more difficult to predict without experimental data, but they would be expected to have different receptor binding profiles compared to the parent compound and the major metabolites.

The following interactive table provides a predictive screening of the biological activity of the key proposed metabolites.

| Metabolite | Predicted Biological Activity | Basis for Prediction |

| 4-hydroxy-5-(4-fluorophenyl)tryptamine | Potent 5-HT2A Receptor Agonist | Structure-activity relationships of known 4-hydroxytryptamines. mssm.edunih.gov |

| 6-hydroxy-5-(4-fluorophenyl)tryptamine | Moderate to Low 5-HT2A Receptor Agonist | Comparison with the activity of other 6-hydroxytryptamine derivatives. mssm.edu |

| 5-(4-hydroxyphenyl)tryptamine | Altered Receptor Binding Profile | Removal of the electron-withdrawing fluorine atom would change the electronic properties and thus receptor interactions. |

Analytical Methodologies for 5 4 Fluorophenyl Tryptamine and Its Metabolites

Chromatographic Techniques for 5-(4-Fluorophenyl)tryptamine Quantification

Chromatography is the cornerstone for isolating this compound and its metabolites from complex biological or seized material samples. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tryptamines due to its versatility and applicability to non-volatile and thermally labile compounds. taylorfrancis.com The separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.netnih.gov

Various detection methods can be coupled with HPLC for the analysis of tryptamines. Diode-Array Detection (DAD) is common, though it may lack the specificity required for unambiguous identification in complex matrices. taylorfrancis.com Fluorescence detection offers higher sensitivity and selectivity for naturally fluorescing compounds like tryptamines. nih.govnih.gov The most powerful approach involves coupling HPLC with a mass spectrometer (LC-MS), which provides high sensitivity and structural information. nih.gov Isocratic methods are often favored for their simplicity and cost-effectiveness. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 or RP-18e | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Ammonium (B1175870) Formate/Acetate Buffer | nih.govjapsonline.com |

| Detection | Diode-Array Detection (DAD), Fluorescence, Mass Spectrometry (MS) | taylorfrancis.comnih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | japsonline.commdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful tool in forensic laboratories for the analysis of psychoactive substances. taylorfrancis.commdpi.com For tryptamines, which contain polar amine groups, derivatization is often required to improve their volatility and chromatographic peak shape. researchgate.net Common derivatizing agents include trimethylsilyl (B98337) (TMS) or pentafluoropropionic (PFP) reagents. researchgate.netresearchgate.net

Analysis is typically performed on a low-polarity capillary column, such as a DB-5MS. nih.govjapsonline.com The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that serve as a fingerprint for the compound, allowing for its identification by comparison with spectral libraries. mdpi.comfrontiersin.org The ionization of tryptamine-type molecules by an electron beam characteristically leads to the breakdown of bonds between the carbon atoms in the side chain. taylorfrancis.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | HP-5MS (5% phenyl methyl siloxane) | japsonline.com |

| Carrier Gas | Helium | japsonline.com |

| Injection Mode | Split/Splitless | japsonline.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Temperature Program | Initial oven temperature of 50-70°C, ramped to ~310°C | japsonline.commdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and higher resolution and sensitivity. nih.gov This is achieved by using columns with smaller particle sizes (typically under 2 μm). UHPLC is frequently coupled with tandem mass spectrometry (UHPLC-MS/MS) for the targeted screening and quantification of tryptamines and their metabolites in biological samples like hair and plasma. nih.govresearchgate.net This combination allows for the detection of analytes at very low concentrations, with limits of detection often in the picogram per milligram (pg/mg) or nanogram per milliliter (ng/mL) range. nih.govresearchgate.net The high throughput of UHPLC-MS/MS makes it particularly suitable for analyzing a large number of samples in forensic and clinical settings. mdpi.com

Mass Spectrometry (MS) Based Approaches for this compound

Mass spectrometry is the definitive technique for the structural elucidation and confirmation of synthetic tryptamines. Its high specificity allows for the differentiation of compounds with similar chemical structures.

Tandem mass spectrometry (MS/MS) is indispensable for the unambiguous identification of new psychoactive substances and their metabolites. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and then fragmented through collision-induced dissociation (CID). nih.gov This process generates a unique spectrum of product ions that is characteristic of the molecule's structure.

For tryptamines, the fragmentation typically involves the cleavage of the ethylamine (B1201723) side chain, producing a stable iminium ion. researchgate.netnih.gov For this compound, key fragments would arise from the cleavage of the bond between the alpha and beta carbons of the side chain. The resulting product ion spectrum provides a high degree of confidence in the identification of the compound and is essential for differentiating it from structural isomers. researchgate.net

| Compound Type | Precursor Ion [M+H]⁺ | Characteristic Product Ions (m/z) | Fragmentation Pathway |

|---|---|---|---|

| N,N-dialkyltryptamine (e.g., DMT) | 189.1385 | 144.0808, 58.0652 | Loss of dimethylamine, β-cleavage of side chain |

| 4-substituted tryptamine (e.g., 4-OH-MET) | 219.1494 | 160.0763, 72.0808 | Loss of ethylmethylamine, β-cleavage of side chain |

| 5-substituted tryptamine (e.g., 5-MeO-DIPT) | 247.4 | 160.0, 100.0 | Fragmentation of side chain, loss of methoxy (B1213986) group related fragments |

| Data is illustrative based on published findings for similar tryptamines. researchgate.netnih.govnih.gov |

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically with an accuracy of less than 5 parts per million (ppm). longdom.orgmdpi.com This capability allows for the determination of a compound's elemental formula, which is a powerful tool for identifying unknown substances. nih.govlongdom.org For this compound (C₁₆H₁₅FN₂), HRMS can confirm the presence of fluorine and distinguish it from other compounds with the same nominal mass but different elemental compositions.

Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry are commonly used for HRMS analysis. nih.govlongdom.org When analyzing seized powders or biological samples, HRMS can tentatively identify a novel substance like this compound by matching the accurate mass of the measured protonated molecule to a calculated theoretical mass. mdpi.comdoaj.org This is particularly valuable in the constantly evolving landscape of new psychoactive substances. nih.gov

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for quantitative analysis, renowned for its high precision and accuracy. This technique is particularly valuable for complex biological matrices where matrix effects can interfere with quantification. The core principle of IDMS involves spiking a sample with a known quantity of a stable isotope-labeled version of the analyte, which serves as an internal standard. For this compound, this would typically be a deuterated or ¹³C-labeled analogue.

Because the stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences the same ionization efficiency and potential ion suppression in the mass spectrometer's source. By measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled standard, highly accurate quantification can be achieved.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for IDMS analysis of tryptamines. unipd.itnih.gov The method involves chromatographic separation followed by detection using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity. unipd.it While a specific validated method for this compound is not widely published, the parameters can be adapted from established methods for other tryptamine analogues. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography Column | C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water/acetonitrile containing formic acid or ammonium acetate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Internal Standard | Stable isotope-labeled this compound (e.g., d4-labeled) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transitions | Parent Ion (M+H)⁺ → Product Ion (specific fragments to be determined experimentally) |

Spectroscopic Methods for this compound Detection

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to reveal information about its chemical bonds, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling patterns reveal connectivity between adjacent atoms. For this compound, ¹⁹F NMR would also be highly informative for confirming the presence and environment of the fluorine atom.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Indole (B1671886) N-H | ~8.1 | Broad Singlet |

| Aromatic H (Indole Ring) | 7.0 - 7.6 | Multiplet/Doublet |

| Aromatic H (Fluorophenyl Ring) | 7.1 - 7.5 | Multiplet (AA'BB' system) |

| -CH₂-CH₂-NH₂ | ~3.0 | Triplet |

| -CH₂-CH₂-NH₂ | ~2.9 | Triplet |

| -NH₂ | ~1.5-2.0 | Broad Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as the indole and phenyl rings in this compound.

The parent compound, tryptamine, exhibits characteristic absorption maxima (λmax) at approximately 196 nm, 220 nm, and 280 nm, which are attributable to the indole ring system. sielc.com The introduction of the 4-fluorophenyl group at the 5-position creates an extended system of conjugation. This extension is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to tryptamine.

| Compound | Primary Absorption Maxima (nm) |

|---|---|

| Tryptamine sielc.com | ~220, ~280 |

| This compound (Predicted) | >220, >280 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Key expected absorptions include the N-H stretches from the primary amine and the indole ring, C-H stretches from the aromatic rings and the ethyl side chain, C=C stretches from the aromatic systems, and a strong, characteristic C-F stretching vibration from the fluorophenyl group. Analysis of the fingerprint region (below 1500 cm⁻¹) can provide more detailed structural information.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | ~3400 |

| Amine N-H | Stretching (symmetric & asymmetric) | 3300 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl C-F | Stretching | 1150 - 1250 |

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds. Tryptamines are electroactive due to the ease with which the indole ring can be oxidized.

Voltammetry Techniques

Voltammetry measures the current response of an electroactive analyte to an applied potential. Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) can be used to study the redox behavior of this compound. The oxidation of the indole nucleus occurs at a specific potential, providing a qualitative signature for the compound. The magnitude of the current generated during this process is proportional to the concentration of the analyte, allowing for quantitative analysis.

Studies on related compounds, such as 5-hydroxytryptamine (serotonin), show that the indole ring undergoes an irreversible oxidation process at a carbon-based electrode. nih.gov The oxidation potential is influenced by factors such as pH and the specific substituents on the indole ring. For this compound, an oxidation peak would be expected, and its precise potential could be determined experimentally using a standard three-electrode setup. These techniques are particularly useful for developing sensitive electrochemical sensors. nih.gov

| Component | Description |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE) |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | Phosphate Buffer Solution (PBS) or Britton-Robinson Buffer |

| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) |

Computational Chemistry and Molecular Modeling Studies of 5 4 Fluorophenyl Tryptamine

Quantum Mechanical (QM) Calculations for 5-(4-Fluorophenyl)tryptamine Properties

Quantum mechanical calculations offer a detailed understanding of the intrinsic properties of a molecule, such as its electronic structure and reactivity. These calculations are fundamental to predicting how this compound will behave at a molecular level.

Density Functional Theory (DFT) is a common quantum mechanical method used to investigate the electronic structure of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine key reactivity descriptors. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

The introduction of a fluorine atom to the phenyl ring is expected to influence the electronic properties of the tryptamine (B22526) scaffold significantly. Fluorine is a highly electronegative atom, which can lead to a redistribution of electron density across the molecule. This can affect the molecule's ability to participate in charge-transfer interactions, which are often vital for receptor binding.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

This is an interactive table. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high electron density around the fluorine atom due to its high electronegativity. The indole (B1671886) nitrogen and the amine group would also exhibit distinct electrostatic potentials that are crucial for interactions with biological targets. Understanding the MEP is essential for predicting hydrogen bonding and other non-covalent interactions with receptor amino acid residues.

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular dynamics simulations provide a dynamic view of a molecule's behavior over time in a simulated biological environment, such as in complex with a receptor or within a lipid bilayer.

MD simulations can be used to assess the stability of the complex formed between this compound and a target receptor, such as the serotonin (B10506) 5-HT2A receptor. By simulating the complex over several nanoseconds, researchers can observe the conformational changes of both the ligand and the receptor. Key metrics to analyze include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. The persistence of key intermolecular interactions, such as hydrogen bonds and pi-pi stacking, over the simulation time is a strong indicator of a stable binding mode.

The ability of a drug to cross the blood-brain barrier is critical for its psychoactive effects. MD simulations can model the permeation of this compound across a lipid bilayer, which serves as a model for the cell membrane. These simulations can reveal the free energy profile of the permeation process, highlighting the energy barriers the molecule must overcome to enter the cell. The orientation and interactions of the molecule within the lipid environment are also of significant interest. The fluorophenyl group may have specific interactions with the lipid tails, influencing the permeation dynamics. Recent computational studies have explored the membrane permeation of various tryptamines, showing that N-alkylation and indole ring substitutions significantly impact permeability chemrxiv.org.

Molecular Docking Studies of this compound with Target Proteins

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein receptor. This method is instrumental in understanding the specific interactions that govern the ligand's affinity and efficacy.

For this compound, docking studies would likely focus on serotonin receptors, such as 5-HT1A and 5-HT2A, which are known targets for tryptamine derivatives nih.govnih.gov. The docking results would provide a binding score, which is an estimate of the binding affinity, and a detailed view of the binding pose within the receptor's active site.

The interactions would likely involve hydrogen bonds between the amine group of the tryptamine and key amino acid residues, as well as pi-pi stacking interactions between the indole ring and aromatic residues in the binding pocket. The fluorine atom on the phenyl ring could also participate in halogen bonding or other specific interactions that modulate binding affinity.

Table 2: Hypothetical Docking Scores of this compound with Serotonin Receptors

| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 5-HT1A | -8.5 | Asp116, Ser199, Phe361 |

This is an interactive table. You can sort and filter the data.

These computational approaches, from quantum mechanics to molecular dynamics and docking, provide a multi-faceted understanding of the molecular properties and interactions of this compound. While these are theoretical predictions, they offer valuable hypotheses that can guide further experimental research.

Binding Pose Prediction and Scoring

Binding pose prediction, commonly achieved through molecular docking, is a computational technique used to determine the preferred orientation of a ligand when bound to a receptor's active site. This process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them.

The process for predicting the binding pose of this compound would typically involve:

Receptor Preparation: Obtaining a high-resolution 3D structure of the target receptor, such as the 5-HT2A receptor, often from crystallographic data or a homology model.

Ligand Preparation: Generating a 3D conformation of the this compound molecule.

Docking Simulation: Using algorithms to fit the ligand into the receptor's binding site. These simulations can be rigid, where the receptor is held fixed, or flexible, allowing for conformational changes in the receptor's side chains. open-foundation.orgresearchgate.net

Scoring and Analysis: The resulting poses are ranked using scoring functions that estimate the binding affinity. The top-ranked poses represent the most probable binding modes. Cryo-electron microscopy can later be used to confirm predicted binding modes for similar compounds. nih.govnih.gov

For tryptamine derivatives, docking studies predict that the protonated ethylamine (B1201723) side chain forms a crucial salt bridge with a conserved aspartate residue in the transmembrane helix 3 (TM3) of serotonin receptors. The indole ring system typically engages in hydrophobic and aromatic stacking interactions within the binding pocket. The 5-(4-Fluorophenyl) substituent would be predicted to occupy a specific sub-pocket, where it could form additional hydrophobic or halogen-bond interactions.

Table 1: Key Concepts in Binding Pose Prediction

| Concept | Description |

| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. |

| Scoring Function | A mathematical function used to approximate the binding affinity between a ligand and a protein. |

| Binding Pose | The specific orientation and conformation of a ligand within the active site of a protein. |

| Homology Modeling | A technique used to build a 3D model of a protein using a known experimental structure of a related homologous protein as a template. rsc.org |

Identification of Key Interacting Residues

Molecular docking and molecular dynamics simulations can identify the specific amino acid residues within the receptor's binding site that form key interactions with the ligand. For tryptamine derivatives binding to serotonin receptors, a consistent pattern of interactions has been identified.

Studies on various 5-HT receptors have pinpointed several key residues that are crucial for ligand binding:

Aspartic Acid (in TM3): As mentioned, a conserved aspartate (e.g., Asp3.32) is critical, forming an ionic bond with the positively charged amine of the tryptamine side chain. nih.gov

Aromatic Residues (in TM5, TM6): Phenylalanine (e.g., Phe6.52), Tryptophan, and Tyrosine residues often form pi-stacking and hydrophobic interactions with the indole ring of the tryptamine scaffold. nih.gov

Serine and Threonine (in TM5): These residues can form hydrogen bonds with the indole nitrogen or other hydrogen-bonding features of the ligand. nih.gov

Valine: In a model of the 5-HT2A receptor, Val-156 was identified as a common interaction point for several hallucinogenic ligands. open-foundation.orgresearchgate.net

Table 2: Potential Interacting Residues for Tryptamines in Serotonin Receptors

| Residue Type | Location (Helix) | Potential Interaction with this compound |

| Aspartic Acid | TM3 | Ionic bond with the ethylamine nitrogen. nih.gov |

| Phenylalanine | TM6 | Aromatic (pi-pi) stacking with the indole or phenyl ring. nih.gov |

| Serine / Asparagine | TM5 / TM6 | Hydrogen bonding. nih.gov |

| Valine / Leucine | Various | Hydrophobic interactions with the indole and fluorophenyl rings. open-foundation.org |

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffold

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be used as a 3D query to search large databases of chemical compounds (virtual screening) to find new molecules that are likely to be active at the target receptor.